6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxylic acid
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name 6-(difluoromethyl)-4-oxopyran-2-carboxylic acid systematically describes the compound’s structure:
- A six-membered pyran ring (oxacyclohexa-2,4-dien-2-ium) forms the core.
- A difluoromethyl group (-CF2H) is attached at position 6.
- A ketone group (=O) occupies position 4.
- A carboxylic acid (-COOH) is located at position 2.
The molecular formula C7H4F2O4 corresponds to a molecular weight of 190.10 g/mol , calculated as follows:
$$
\text{Molecular Weight} = (7 \times 12.01) + (4 \times 1.01) + (2 \times 19.00) + (4 \times 16.00) = 190.10 \, \text{g/mol}
$$
The presence of fluorine atoms significantly influences the compound’s polarity and lipophilicity, as evidenced by its logP value.
Crystallographic Studies and Molecular Geometry
Despite the availability of a 3D conformer model in PubChem, single-crystal X-ray diffraction data for this compound are not publicly reported. Computational geometry optimizations suggest:
- The pyran ring adopts a half-chair conformation , with the ketone group at position 4 introducing planarity.
- The difluoromethyl group at position 6 exhibits C-F bond lengths of approximately $$1.34 \, \text{Å}$$, consistent with typical C-F covalent bonds.
- The carboxylic acid group at position 2 participates in intramolecular hydrogen bonding with the ketone oxygen, stabilizing the structure.
Comparative analysis with tetrahydro-2H-pyran-4-carboxylic acid (C6H10O3), a saturated analog, reveals that ring saturation increases flexibility but reduces conjugation, altering reactivity.
Comparative Analysis with Related Pyran-2-carboxylic Acid Derivatives
The structural and electronic effects of substituents on pyran-2-carboxylic acids are summarized below:
Key observations:
- Electron-withdrawing groups (-CF2H, -CF3) increase acidity and stabilize enolate intermediates, enhancing reactivity in nucleophilic substitutions.
- Ring unsaturation (as in 4-oxo derivatives) promotes conjugation, altering UV-Vis absorption profiles compared to saturated analogs.
- Fluorine substitution improves metabolic stability and membrane permeability, making fluorinated pyrans attractive for drug design.
Properties
IUPAC Name |
6-(difluoromethyl)-4-oxopyran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O4/c8-6(9)4-1-3(10)2-5(13-4)7(11)12/h1-2,6H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEDDZCIGHZUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=CC1=O)C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
-
Oxidation :
-
Reagents : 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO), sodium hypochlorite (NaClO), sodium bicarbonate (NaHCO₃), sodium bromide (NaBr).
-
Conditions : The hydroxymethyl precursor is dissolved in dichloromethane (CH₂Cl₂) and water. TEMPO and NaBr are added, followed by dropwise addition of NaClO at 5°C. The reaction is stirred for 1 hour.
-
Mechanism : TEMPO catalyzes the oxidation of the primary alcohol to a carboxylic acid via a nitrosonium ion intermediate.
-
-
Acidification and Purification :
Key Data:
Cyclocondensation of Difluoroacetate Derivatives
A scalable approach involves cyclocondensation of ethyl 4,4-difluoro-3-oxobutanoate with orthoformates, followed by ring-closure reactions:
Procedure:
-
Enolate Formation :
-
Cyclocondensation :
-
Ring-Closure :
Key Data:
Direct Difluoromethylation of Pyran Precursors
Recent advances utilize fluoroform (CHF₃) as a difluoromethylating agent under continuous flow conditions:
Procedure:
-
Deprotonation :
-
Difluoromethylation :
Key Data:
Hydrolysis of 6-(Difluoromethyl)-2-cyano-4H-pyran-4-one
Hydrolysis of nitrile derivatives provides an alternative route:
Procedure:
Key Data:
Comparative Analysis of Methods
| Method | Advantages | Limitations | Industrial Applicability |
|---|---|---|---|
| TEMPO Oxidation | High yield, mild conditions | Requires toxic NaClO | High |
| Cyclocondensation | Scalable, high purity | Multi-step, expensive reagents | Moderate |
| Direct Difluoromethylation | Atom-economical, continuous flow | Specialized equipment needed | Emerging |
| Nitrile Hydrolysis | Simple reagents | Moderate yields | Low |
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Pharmaceutical Development
6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxylic acid has been investigated for its potential use in drug development due to its biological activity. Its structural similarities with other biologically active compounds suggest it may serve as a lead compound for developing new therapeutic agents. Research indicates that derivatives of pyran compounds exhibit antimicrobial, antifungal, and anticancer properties, making them valuable in medicinal chemistry.
Case Study: Anticancer Activity
In a study examining the anticancer properties of pyran derivatives, compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action involved the induction of apoptosis and inhibition of cell proliferation.
Agricultural Chemicals
The compound is also being explored for use as an agrochemical or pesticide. Its unique chemical properties may allow it to act as an effective agent against pests while being environmentally friendly compared to traditional pesticides.
Case Study: Pesticidal Efficacy
Research conducted on the efficacy of pyran derivatives against common agricultural pests showed promising results. Field trials indicated that formulations containing this compound exhibited higher mortality rates among target pest populations compared to controls.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, making it effective in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Findings :
- Fluorine vs. Chlorine Substituents : The difluoromethyl group in the target compound provides superior metabolic stability compared to chlorinated analogs (e.g., 6,8-dichloro derivative) due to reduced susceptibility to oxidative dehalogenation .
- Methyl vs. Difluoromethyl : The 6-methyl analog exhibits lower lipophilicity (XLogP3: 0.3 vs. 1.2 for the difluoromethyl variant), impacting membrane permeability .
- Benzyloxy Modifications : The 5-benzyloxy derivative (CAS 1219-33-6) shows increased solubility in polar solvents, making it advantageous for aqueous formulations .
Heterocyclic Ring Modifications
Table 2: Impact of Ring System Alterations
Key Findings :
- Chroman vs. Pyran : The chroman-based 6-fluoro derivative (CAS 105300-40-1) exhibits anti-inflammatory properties, attributed to the fused benzene ring enhancing planar rigidity and target binding .
- Dual Carboxylic Acid Groups : The 2,6-dicarboxylic acid analog (CAS 1551-45-7) acts as a chelating agent, highlighting the role of multiple COOH groups in metal coordination .
Fluorination Patterns and Bioactivity
The difluoromethyl group in the target compound contrasts with trifluoromethyl (e.g., 6-(trifluoromethyl)picolinic acid, CAS 131747-42-7) and monofluoro analogs (e.g., 6-fluorochroman-2-carboxylic acid):
Biological Activity
6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the difluoromethyl group. This compound belongs to the class of pyran-2-carboxylic acids, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the difluoromethyl group enhances its reactivity and biological activity, making it a valuable scaffold for drug development.
| Property | Value |
|---|---|
| IUPAC Name | 6-(difluoromethyl)-4-oxopyran-2-carboxylic acid |
| Molecular Weight | 194.10 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The difluoromethyl group can influence the compound’s binding affinity and reactivity towards enzymes and receptors.
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammation and neurodegenerative diseases, such as cyclooxygenase (COX) and lipoxygenases (LOX). These enzymes play crucial roles in the biosynthesis of inflammatory mediators.
- Antioxidant Activity : Research indicates that this compound exhibits free radical-scavenging properties, which may contribute to its protective effects against oxidative stress-related damage.
In Vitro Studies
Several studies have evaluated the biological activity of this compound:
- Inhibition of COX Enzymes : The compound was tested against COX-1 and COX-2 enzymes, showing moderate inhibitory effects with IC50 values indicating potential anti-inflammatory properties.
- Lipoxygenase Inhibition : It demonstrated significant inhibition against LOX enzymes, particularly LOX-15, which is associated with inflammatory processes.
Cytotoxicity Assays
In cytotoxicity assays against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells), the compound exhibited selective cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.5 |
| Hek293 | 18.3 |
Case Studies
- Anti-inflammatory Effects : A study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated a significant reduction in edema and inflammatory markers compared to control groups.
- Neuroprotective Potential : Another study explored its neuroprotective effects in models of neurodegeneration. The compound was found to reduce neuronal cell death induced by oxidative stress, suggesting potential therapeutic applications in Alzheimer’s disease.
Q & A
Q. What established synthetic routes are available for preparing 6-(difluoromethyl)-4-oxo-4H-pyran-2-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis of analogous pyran-carboxylic acids (e.g., ) typically involves multi-step routes:
Condensation : Reacting aldehyde derivatives with aminopyridines or similar heterocycles.
Cyclization : Using catalysts like Pd/Cu () or acid/base conditions to form the pyran ring.
Functionalization : Introducing the difluoromethyl group via fluorination agents (e.g., DAST or Deoxo-Fluor).
Key factors:
- Catalyst selection : Pd-based catalysts improve cyclization efficiency but may require inert atmospheres ().
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification ().
- Temperature control : Elevated temperatures (>100°C) risk decomposition; stepwise heating improves yield ().
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : Use H/C NMR to verify the pyran ring (δ 5.5–6.5 ppm for protons adjacent to carbonyl) and difluoromethyl group (split signals due to F coupling) ().
- IR : Confirm carbonyl (C=O) stretches at ~1700 cm and carboxylic acid (O-H) at ~2500–3300 cm ().
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion alignment with the theoretical mass ().
- Purity assessment : HPLC with UV detection (λ = 210–260 nm) quantifies impurities <1% ().
Q. What are the key stability considerations for this compound under various storage conditions?
- Methodological Answer :
- Temperature : Store at –20°C in inert atmospheres to prevent hydrolysis of the difluoromethyl group (analogous to ).
- Moisture : Lyophilization or desiccants (e.g., silica gel) mitigate carboxylic acid dimerization ().
- Light : Amber vials reduce photodegradation of the α,β-unsaturated carbonyl system ().
Advanced Research Questions
Q. What mechanistic insights exist regarding the electronic effects of the difluoromethyl group on the pyran ring’s reactivity?
- Methodological Answer :
- Computational studies : Density Functional Theory (DFT) can model electron-withdrawing effects of –CFH on the pyran ring’s electrophilicity (similar to ’s SAR analysis).
- Kinetic experiments : Compare reaction rates of fluorinated vs. non-fluorinated analogs in nucleophilic substitutions (e.g., esterification).
- Spectroscopic probes : F NMR monitors electronic environments during reactions ().
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate biological potential?
- Methodological Answer :
Derivatization : Synthesize analogs with modified substituents (e.g., esterification of the carboxylic acid, ).
Assay selection : Test antimicrobial activity via MIC assays () or kinase inhibition using enzymatic assays ().
Data analysis : Use multivariate regression to correlate substituent electronegativity with activity ().
- Example : demonstrates that electron-withdrawing groups on pyran-carboxylic acids enhance kinase inhibition by 30–50% .
Q. What advanced analytical methods are required to characterize degradation products under oxidative stress?
- Methodological Answer :
- Forced degradation : Expose the compound to HO/UV light and analyze via:
- LC-HRMS : Identifies hydroxylated or defluorinated products.
- GC-MS : Detects volatile byproducts (e.g., CO from decarboxylation).
- Stability-indicating assays : Develop HPLC methods with mass-compatible buffers ().
Q. How can contradictions in biological activity data across assay systems be resolved?
- Methodological Answer :
- Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HepG2) and positive controls ().
- Solubility checks : Measure compound solubility in assay media via nephelometry; use co-solvents (e.g., DMSO ≤0.1%) if needed ().
- Meta-analysis : Compare data from public databases (e.g., PubChem BioAssay) to identify trends ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
